5-Bromooctan-4-ol

Stereochemistry NMR Spectroscopy Chiral Analysis

5-Bromooctan-4-ol (CAS 61539-74-0) is a halogenated alcohol with the molecular formula C8H17BrO and a molecular weight of 209.12 g/mol. This compound is characterized by its bifunctional nature, possessing both a secondary alcohol group (-OH) at the 4-position and a bromine atom at the 5-position.

Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
CAS No. 61539-74-0
Cat. No. B15460786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromooctan-4-ol
CAS61539-74-0
Molecular FormulaC8H17BrO
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESCCCC(C(CCC)Br)O
InChIInChI=1S/C8H17BrO/c1-3-5-7(9)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3
InChIKeyOCEYTXPVBYKMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromooctan-4-ol (CAS 61539-74-0): A Dual-Functional Halogenated Alcohol for Organic Synthesis and Stereochemical Studies


5-Bromooctan-4-ol (CAS 61539-74-0) is a halogenated alcohol with the molecular formula C8H17BrO and a molecular weight of 209.12 g/mol [1]. This compound is characterized by its bifunctional nature, possessing both a secondary alcohol group (-OH) at the 4-position and a bromine atom at the 5-position [1]. The molecule is chiral and exists as a mixture of threo and erythro diastereomers, a feature that is crucial for its utility in stereochemical investigations [2]. It is primarily employed as a versatile building block in organic synthesis, where its dual functionality allows for sequential or orthogonal chemical transformations .

Why 5-Bromooctan-4-ol Cannot Be Replaced by Simpler Analogs in Stereospecific Synthesis


Generic substitution with simpler analogs, such as unbrominated 4-octanol or monofunctional alkyl bromides like 1-bromooctane, fails due to the critical importance of the 5-bromo-4-ol motif in dictating stereochemical outcomes. The acetalization of hexafluoroacetone with threo- and erythro-5-bromo-octan-4-ol proceeds with a high degree of trans-specificity, a phenomenon confirmed by 19F NMR that is entirely absent when using non-halogenated octanols [1]. This behavior is essential for establishing the stereochemistry of bromohydrins and their precursors in stereospecific reactions [1]. The unique spatial arrangement of the adjacent bromine and hydroxyl groups creates a specific reactivity profile that cannot be replicated by compounds lacking this exact substitution pattern, making it an indispensable reagent for precise stereochemical investigations.

Quantitative Differentiation: Key Data Points for Selecting 5-Bromooctan-4-ol Over Alternatives


Stereochemical Purity and Structural Confirmation via Diastereomeric Acetal Formation

The acetalization of hexafluoroacetone with threo- and erythro-5-bromo-octan-4-ol has been demonstrated to be highly trans-specific by 19F NMR, providing a reliable method for establishing the stereochemistry of bromohydrins [1]. This stereospecific reaction allows for the precise determination of diastereomeric purity, a critical parameter that cannot be assessed using unbrominated analogs like 4-octanol, which lack the stereochemical complexity and do not undergo this specific transformation.

Stereochemistry NMR Spectroscopy Chiral Analysis

Physicochemical Property Profile: LogP and Polar Surface Area for Predictive Modeling

5-Bromooctan-4-ol possesses a computed XLogP3-AA value of 2.9 and a Topological Polar Surface Area (TPSA) of 20.2 Ų [1]. These values differentiate it from unbrominated analogs like 4-octanol (LogP ~ 2.9, TPSA ~ 20.2 Ų) and positionally isomeric bromooctanols (e.g., 1-bromo-2-octanol, predicted LogP ~ 2.8-3.0, TPSA ~ 20.2 Ų) by offering a unique combination of lipophilicity and hydrogen-bonding capacity . This specific profile influences its interaction with biological membranes and its suitability as a fragment in drug design.

QSAR Drug Design Physicochemical Properties

Dual Reactivity for Orthogonal Transformations: A Versatile Building Block

The presence of both a secondary alcohol and a primary alkyl bromide in 5-bromooctan-4-ol allows for two distinct and orthogonal synthetic handles within a single molecule [1]. This contrasts with monofunctional analogs like 1-bromooctane or 4-octanol, which each possess only one reactive site. The alcohol can be protected or oxidized while the bromide can undergo nucleophilic substitution (SN2) or elimination, enabling a level of molecular complexity to be introduced in a controlled, stepwise manner that is not possible with simpler, single-functionality alternatives.

Organic Synthesis Bifunctional Reagents Chemoselectivity

Optimal Application Scenarios for 5-Bromooctan-4-ol in Research and Development


Stereochemical Probe in Chiral Analysis

As demonstrated by Johnson and Taylor (1972), 5-bromooctan-4-ol serves as an effective substrate for establishing the stereochemistry of bromohydrins through its highly trans-specific acetalization reaction with hexafluoroacetone [2]. This application is ideal for research groups engaged in the synthesis and characterization of chiral molecules, where a reliable method for determining diastereomeric excess is essential.

QSAR and Drug Discovery Building Block

With its well-defined computed properties, including an XLogP3-AA of 2.9 and a TPSA of 20.2 Ų [2], 5-bromooctan-4-ol is a suitable fragment for inclusion in quantitative structure-activity relationship (QSAR) models. Medicinal chemists can use this data to predict the impact of the 5-bromo-4-ol motif on a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile during the hit-to-lead optimization phase.

Intermediate in the Synthesis of Complex Organic Architectures

The dual functionality of 5-bromooctan-4-ol makes it a strategic intermediate for the sequential construction of complex molecules [2]. In a synthetic route, the alcohol and bromide groups can be manipulated independently. For instance, the bromide can be used to install a new carbon-carbon or carbon-heteroatom bond via nucleophilic substitution, followed by oxidation or protection of the secondary alcohol. This orthogonal reactivity is particularly valuable in the synthesis of natural products and other intricate molecular frameworks.

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